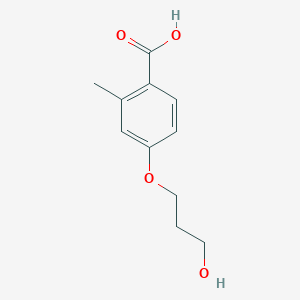
2-Naphthalenecarboxylic acid, 6-iodo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Naphthalenecarboxylic acid, 6-iodo- is an organic compound with the molecular formula C11H7IO2. It is a derivative of naphthalene, where the carboxylic acid group is attached to the second carbon of the naphthalene ring, and an iodine atom is attached to the sixth carbon. This compound is known for its aromatic properties and is used in various chemical reactions and applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 6-iodo- typically involves the iodination of 2-naphthalenecarboxylic acid. One common method is the electrophilic substitution reaction, where iodine is introduced to the naphthalene ring in the presence of an oxidizing agent like nitric acid or sulfuric acid. The reaction conditions often require a controlled temperature and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of 2-Naphthalenecarboxylic acid, 6-iodo- may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Naphthalenecarboxylic acid, 6-iodo- undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The carboxylic acid group can be oxidized to form different functional groups.
Reduction Reactions: The compound can be reduced to form naphthalene derivatives with different oxidation states.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions often involve solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and catalysts like palladium or copper.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted naphthalenecarboxylic acids.
Oxidation Reactions: Products include naphthalene dicarboxylic acids or other oxidized derivatives.
Reduction Reactions: Products include reduced naphthalene derivatives.
Applications De Recherche Scientifique
2-Naphthalenecarboxylic acid, 6-iodo- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Naphthalenecarboxylic acid, 6-iodo- involves its interaction with molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds and ionic interactions, while the iodine atom can participate in halogen bonding. These interactions can affect the compound’s reactivity and its ability to interact with biological molecules, influencing its biological and chemical activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Naphthoic acid: Similar structure but lacks the iodine atom.
1-Naphthoic acid: Isomer with the carboxylic acid group attached to the first carbon of the naphthalene ring.
2-Naphthoyl chloride: Chlorinated derivative of 2-naphthoic acid.
Uniqueness
2-Naphthalenecarboxylic acid, 6-iodo- is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its non-iodinated counterparts. The iodine atom enhances the compound’s ability to participate in halogen bonding and can influence its electronic properties, making it valuable in specific chemical and biological applications .
Propriétés
Formule moléculaire |
C11H7IO2 |
|---|---|
Poids moléculaire |
298.08 g/mol |
Nom IUPAC |
6-iodonaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C11H7IO2/c12-10-4-3-7-5-9(11(13)14)2-1-8(7)6-10/h1-6H,(H,13,14) |
Clé InChI |
WVEYKBNTOLJDMY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC(=C2)I)C=C1C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(4-Nitrophenyl) [4-[[(2S)-2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]-6-(prop-2-enoxycarbonylamino)hexanoyl]amino]phenyl]methyl carbonate](/img/structure/B12079629.png)
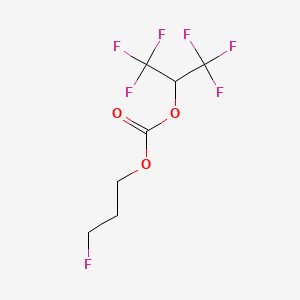
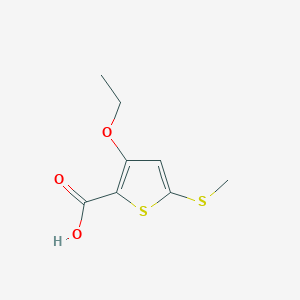
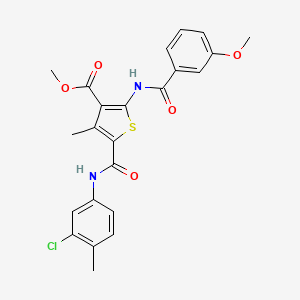


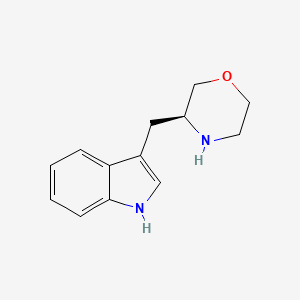

![3-[4-(aminomethyl)phenyl]benzonitrile](/img/structure/B12079669.png)

